molecular formula C11H13ClFN3O2 B7560612 2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide

2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide

Cat. No. B7560612
M. Wt: 273.69 g/mol
InChI Key: KLOAJZXUZLOMON-UHFFFAOYSA-N
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Description

2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide, commonly known as CFMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFMB is a derivative of butanediamide, and its synthesis method involves the reaction of 3-chloro-4-fluorobenzaldehyde with 1,4-diaminobutane in the presence of a suitable catalyst.

Mechanism of Action

The mechanism of action of CFMB is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins involved in cell growth and proliferation. CFMB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
CFMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation. It also has antibacterial properties and can inhibit the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CFMB is its potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. It also has anti-inflammatory and antibacterial properties, making it useful in the development of drugs to treat infections and inflammatory diseases. However, CFMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on CFMB. One area of research could be to investigate the potential of CFMB as a drug for the treatment of various cancers and inflammatory diseases. Another area of research could be to study the mechanism of action of CFMB in more detail to understand how it inhibits the activity of MMPs and other proteins involved in disease progression. Additionally, further studies could be conducted to investigate the potential toxicity of CFMB and to develop methods to improve its solubility in water.

Synthesis Methods

The synthesis of CFMB involves the condensation reaction between 3-chloro-4-fluorobenzaldehyde and 1,4-diaminobutane in the presence of a suitable catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through filtration and recrystallization.

Scientific Research Applications

CFMB has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of CFMB is in the development of new drugs. CFMB has been shown to have potent anti-cancer properties and can inhibit the growth of various cancer cell lines. It also has anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs to treat infections and inflammatory diseases.

properties

IUPAC Name

2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFN3O2/c12-7-3-6(1-2-8(7)13)5-16-11(18)9(14)4-10(15)17/h1-3,9H,4-5,14H2,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOAJZXUZLOMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNC(=O)C(CC(=O)N)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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